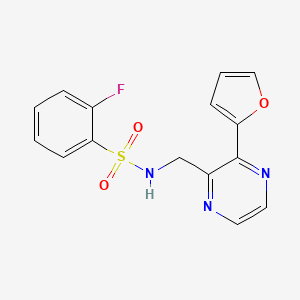

2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide, also known as Compound X, is a novel small molecule that has shown promising results in scientific research applications. This compound belongs to the sulfonamide class of compounds and has a molecular weight of 402.45 g/mol.

Scientific Research Applications

Synthesis and Cyclooxygenase-2 Inhibitory Activity

Compounds with a substituted benzenesulfonamide moiety, including those with fluorine substitutions, have been synthesized and evaluated for their inhibitory activities against cyclooxygenase (COX) enzymes. The presence of fluorine on the benzenesulfonamide moiety, along with electron-donating groups, yields selectivity and potency for COX-2 inhibition, suggesting potential for the development of anti-inflammatory agents (M. Pal et al., 2003).

Antidiabetic Activity

Fluorinated pyrazoles and benzenesulfonylurea derivatives have been prepared as hypoglycemic agents. The structure-activity relationship (SAR) and in silico drug-relevant property calculations indicate that these compounds are potential leads for future drug discovery studies in the context of antidiabetic therapy (H. Faidallah et al., 2016).

Decarboxylative Fluorination

A method for the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, including pyrazole, has been developed. This transition-metal-free approach allows for the synthesis of fluorinated heteroaromatic compounds, which are valuable in medicinal chemistry and material science (Xi Yuan et al., 2017).

Cytotoxicity and Carbonic Anhydrase Inhibition

New benzenesulfonamides derivatives, including fluorine-substituted compounds, have been synthesized and tested for their cytotoxic activities and inhibition of carbonic anhydrase (CA) isoforms. Some derivatives showed promising cytotoxic activities, indicating their potential in anti-tumor studies, while others strongly inhibited human cytosolic isoforms hCA I and II, suggesting applications in the treatment of conditions associated with altered CA activity (H. Gul et al., 2016).

Fluorometric Sensing for Metal Ions

Pyrazoline derivatives have been utilized for metal ion selectivity based on fluorometric detection. A novel non-toxic pyrazoline derivative has been shown to selectively detect Hg^2+ ions, highlighting its potential as a selective fluorometric "turn-off" sensor for mercury detection (Ebru Bozkurt et al., 2018).

properties

IUPAC Name |

2-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O3S/c16-11-4-1-2-6-14(11)23(20,21)19-10-12-15(18-8-7-17-12)13-5-3-9-22-13/h1-9,19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXOZBCMDSSNDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2514414.png)

![[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate](/img/structure/B2514415.png)

![N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2514421.png)

![Propyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2514423.png)

![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)

![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)

![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)